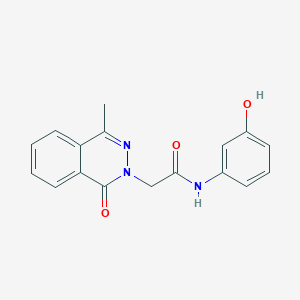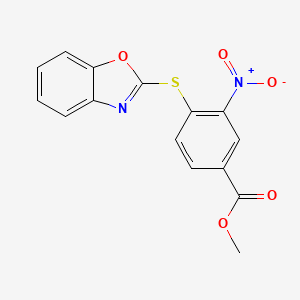
N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11134135 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is a compound that has been explored in various research contexts due to its structural similarity to phthalazine derivatives. Although direct studies on this exact molecule are sparse, research on closely related compounds provides insights into potential applications and biological activities. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling has demonstrated anticancer and antimicrobial activities. These compounds, synthesized from commercially available phthalic anhydride, showed inhibition activity against HCT 116 cancer cell line and were also screened for their antimicrobial activities, indicating their potential in therapeutic applications (G. Kumar et al., 2019).
Molecular Dynamics and Docking Studies
Research involving molecular dynamics simulation studies and docking studies of novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and related compounds has provided insights into their interaction with biological targets. These compounds were evaluated against several cancer cell lines, demonstrating their potential as anticancer agents. The studies also explored the mechanism of action, including the induction of apoptosis and cell cycle arrest at the G0/G1 phase, revealing their complex biological interactions and the potential for therapeutic development (A. Khade et al., 2019).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of pharmaceutical compounds is crucial for their development. For instance, the study on the metabolism and pharmacokinetics of 3-n-Butylphthalide (NBP) in humans highlights the importance of cytochrome P450s and alcohol dehydrogenase in the biotransformation of drugs. Such research is indispensable for elucidating the metabolic pathways of new therapeutic agents and optimizing their pharmacological profiles (X. Diao et al., 2013).
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-14-7-2-3-8-15(14)17(23)20(19-11)10-16(22)18-12-5-4-6-13(21)9-12/h2-9,21H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIDZSRIYCVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)
![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)
![5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520176.png)
![(3S*,4S*)-1-{2-amino-6-[(4-fluorophenyl)thio]pyrimidin-4-yl}-4-methylpiperidine-3,4-diol](/img/structure/B5520192.png)
![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)
